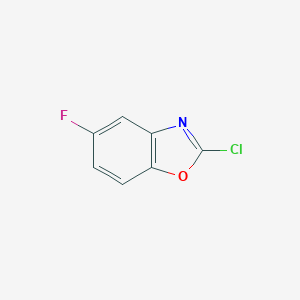

2-Chloro-5-fluoro-1,3-benzoxazole

Übersicht

Beschreibung

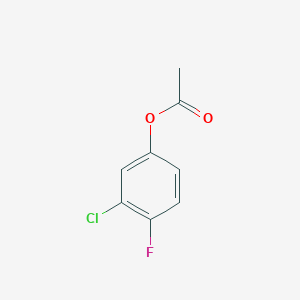

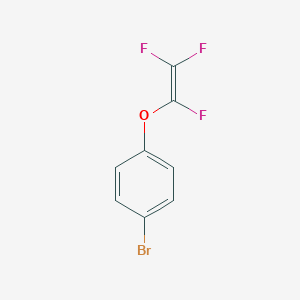

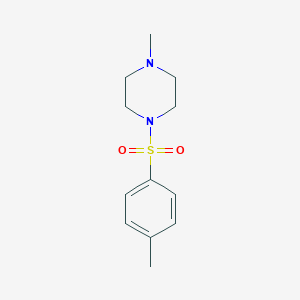

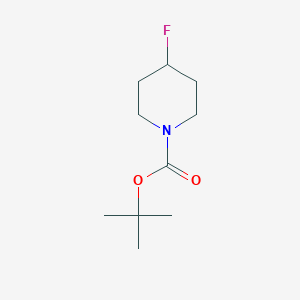

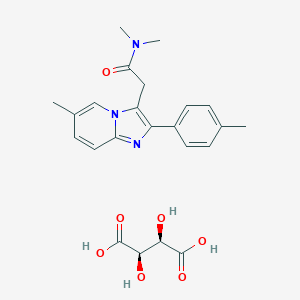

“2-Chloro-5-fluoro-1,3-benzoxazole” is a chemical compound with the CAS Number: 135533-78-7 . It has a molecular weight of 171.56 and its IUPAC name is 2-chloro-5-fluoro-1,3-benzoxazole . It is typically stored at -10 degrees Celsius and is available in powder form .

Synthesis Analysis

Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole derivatives involves various pathways and different reaction conditions .

Molecular Structure Analysis

The InChI code for “2-Chloro-5-fluoro-1,3-benzoxazole” is 1S/C7H3ClFNO/c8-7-10-5-3-4 (9)1-2-6 (5)11-7/h1-3H . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

It is typically stored at -10 degrees Celsius . The compound’s molecular weight is 171.56 .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

2-Chloro-5-fluoro-1,3-benzoxazole: has been studied for its potential in anticancer therapy. Benzoxazole derivatives are known for their diverse therapeutic properties, and recent studies have highlighted their effectiveness against various cancer cell lines . The compound’s ability to act as a backbone for synthesizing novel scaffolds with potent anticancer activity makes it a valuable asset in the development of new cancer treatments.

Pharmacological Applications

In the realm of pharmacology, 2-Chloro-5-fluoro-1,3-benzoxazole serves as a precursor for creating compounds with significant antimicrobial and antifungal activities . Its electron-withdrawing properties enhance these activities, making it a key ingredient in the design of new drugs with improved efficacy and reduced side effects.

Material Science

The compound’s stability and reactive sites allow for functionalization, making it a starting material for the synthesis of new biological materials . Its derivatives have been used as intermediates in the preparation of materials with a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Synthesis

2-Chloro-5-fluoro-1,3-benzoxazole: is utilized in synthetic organic chemistry as a building block for constructing more complex molecules . Its incorporation into various synthetic pathways demonstrates its versatility and importance in the development of new chemical entities.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are employed for their antimicrobial properties, which can be quantified and compared using techniques like tube dilution and minimum inhibitory concentration (MIC) measurements . This aids in the evaluation of new antimicrobial agents against resistant infections.

Life Sciences

The life sciences benefit from 2-Chloro-5-fluoro-1,3-benzoxazole through its role in drug discovery and development. Its presence in heterocyclic scaffolds contributes to the synthesis of compounds with various biological activities, addressing diseases such as cancer and infectious diseases .

Industrial Applications

While specific industrial applications of 2-Chloro-5-fluoro-1,3-benzoxazole are not extensively documented, its role as an intermediate in the synthesis of materials and its involvement in the creation of compounds with industrial relevance highlight its potential in this sector .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been gaining importance in recent years due to their use in the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring new synthetic strategies and applications for these compounds .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKHKBJLBBASAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556862 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-1,3-benzoxazole | |

CAS RN |

135533-78-7 | |

| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)